![molecular formula C11H12N2O3 B1461972 Ethyl 6-methoxy-1H-indazole-3-carboxylate CAS No. 858671-77-9](/img/structure/B1461972.png)
Ethyl 6-methoxy-1H-indazole-3-carboxylate
Overview
Description
Ethyl 6-methoxy-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C11H12N2O3 . It has a molecular weight of 220.23 . The compound is a yellow solid .
Molecular Structure Analysis
The molecular structure of Ethyl 6-methoxy-1H-indazole-3-carboxylate is based on the indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The ethyl carboxylate and methoxy groups are substituents on this core structure.Physical And Chemical Properties Analysis
Ethyl 6-methoxy-1H-indazole-3-carboxylate is a yellow solid . It has a molecular weight of 220.23 .Scientific Research Applications
Antineoplastic Activity
Indazoles, including derivatives like Ethyl 6-methoxy-1H-indazole-3-carboxylate, have been studied for their potential in cancer treatment. For instance, a series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity against various human cancer cell lines .
Synthetic Approaches
Recent synthetic strategies for indazoles are crucial for developing new pharmaceuticals. These strategies include transition metal-catalyzed reactions and reductive cyclization reactions, which could be applicable to the synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate .
Chemical Synthesis
Ethyl 6-methoxy-1H-indazole-3-carboxylate itself is available for purchase and is likely used as a reagent or intermediate in chemical synthesis, as indicated by its listing with a CAS number and molecular formula .
Prevalent Moieties in Drug Discovery
Indole derivatives, which are structurally related to indazoles, are prevalent moieties in drug discovery. The synthesis process of these compounds, including steps involving ethanolic HCl which might be similar to those used for Ethyl 6-methoxy-1H-indazole-3-carboxylate, is of significant interest .
Mechanism of Action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle progression and DNA damage response .
Biochemical Pathways
Indazole derivatives have been associated with the regulation of various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 6-methoxy-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJCYCCREWJCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669490 | |
Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methoxy-1H-indazole-3-carboxylate | |
CAS RN |
858671-77-9 | |
Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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